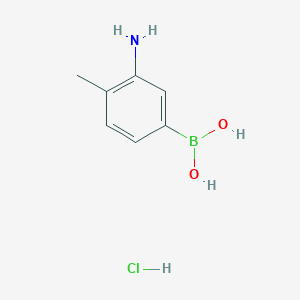
Ácido 6-cloropirimidina-4-carboxílico
Descripción general
Descripción
6-Chloropyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine carboxylic acids. It is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a chlorine atom and a carboxylic acid group in the structure confers unique chemical properties that can be exploited in various chemical reactions and as a precursor to bioactive agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those substituted with chlorine and carboxylic acid groups, can be complex due to the reactivity of the functional groups involved. While the papers provided do not detail the synthesis of 6-chloropyrimidine-4-carboxylic acid specifically, they do discuss the synthesis of related compounds. For example, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids suggests a method of combining pyrimidine units with carboxylic acids to form new compounds . This could potentially be applied to the synthesis of 6-chloropyrimidine-4-carboxylic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The papers discuss the use of spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT), to analyze the vibrational wavenumbers and geometrical parameters of these compounds . These studies provide insights into the stability of the molecule, charge delocalization, and potential energy distribution, which are important for understanding the behavior of 6-chloropyrimidine-4-carboxylic acid.
Chemical Reactions Analysis
Pyrimidine derivatives participate in various chemical reactions due to their reactive sites. The molecular electrostatic potential (MEP) surface plot study can identify possible electrophile attacking sites, which is essential for understanding the reactivity of these compounds . Additionally, the papers mention the formation of hydrogen bonds and halogen bonds in cocrystals, indicating the ability of pyrimidine derivatives to engage in non-covalent interactions, which is significant for their application in drug design and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloropyrimidine-4-carboxylic acid can be inferred from the studies on related compounds. For instance, the investigation of pyrimidine-4-carboxylic acids reveals the influence of substituents on ionization constants, which is a key factor in the solubility and reactivity of these acids . The IR study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides information on the polarizability of bonds, keto-enol tautomerism, and hydrogen bond formation, which are relevant to the properties of 6-chloropyrimidine-4-carboxylic acid .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Ácido 6-cloropirimidina-4-carboxílico: es un bloque de construcción valioso en la síntesis orgánica. Sus sitios reactivos lo convierten en un intermedio versátil para construir moléculas más complejas. Puede sufrir diversas reacciones, como sustitución, eliminación y acoplamiento, para producir una amplia gama de objetivos sintéticos. Este compuesto es particularmente útil en la síntesis de moléculas pequeñas que pueden servir como productos farmacéuticos o agroquímicos .
Nanotecnología
En nanotecnología, el ácido 6-cloropirimidina-4-carboxílico se puede utilizar para modificar la superficie de nanopartículas. El grupo ácido carboxílico permite la unión del compuesto a nanopartículas metálicas o nanoestructuras de carbono como nanotubos de carbono y grafeno. Esta modificación puede mejorar la dispersión e incorporación de estas nanopartículas en nanomateriales poliméricos, mejorando sus propiedades y funcionalidad .
Química de polímeros
La parte de ácido carboxílico del ácido 6-cloropirimidina-4-carboxílico es fundamental en la química de polímeros. Puede actuar como monómero o aditivo en la producción de polímeros sintéticos o naturales. Su inclusión en las cadenas poliméricas puede introducir funcionalidades específicas, como una mejor adhesión, una mayor estabilidad térmica o una mayor biodegradabilidad .
Desarrollo farmacéutico
Los derivados de pirimidina, incluidos los derivados del ácido 6-cloropirimidina-4-carboxílico, son conocidos por su amplia gama de efectos farmacológicos. Se han estudiado por sus propiedades antiinflamatorias, donde muestran potencial para inhibir mediadores inflamatorios clave. Esto los convierte en candidatos para el desarrollo de nuevos fármacos antiinflamatorios .
Agentes antimicrobianos
Los ácidos carboxílicos y sus derivados se exploran por sus propiedades antimicrobianas. El ácido 6-cloropirimidina-4-carboxílico podría utilizarse para sintetizar nuevos compuestos que actúen como conservantes de alimentos o agentes antimicrobianos en productos de cuidado personal. Su capacidad para inhibir el crecimiento microbiano los hace valiosos en diversas industrias .
Química analítica
This compound: se puede emplear en química analítica para la detección de diversas sustancias. Su estructura química le permite reaccionar con analitos específicos, lo que lo hace útil en el desarrollo de ensayos o kits de prueba para detectar la presencia de ciertas sustancias químicas en medicamentos, cosméticos o aditivos alimentarios .
Mecanismo De Acción
Target of Action
6-Chloropyrimidine-4-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . This means that the compound interacts with these targets and inhibits their activities, leading to a reduction in inflammation.
Biochemical Pathways
The biochemical pathways affected by 6-Chloropyrimidine-4-carboxylic acid are those involved in the body’s inflammatory response. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a decrease in inflammation .
Result of Action
The result of the action of 6-Chloropyrimidine-4-carboxylic acid is a reduction in inflammation. By inhibiting the activities of key inflammatory mediators, the compound helps to alleviate the symptoms of inflammation .
Safety and Hazards
The safety information for 6-Chloropyrimidine-4-carboxylic acid includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .
Direcciones Futuras
Pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, have been the focus of research due to their wide range of pharmacological effects . Future research directions could include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in the upgrading of bio-based feedstocks .
Propiedades
IUPAC Name |
6-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPRTBXAXZIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586250 | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37131-91-2 | |
| Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)


